molecular formula C4H4ClNO2 B6146639 3-oxoazetidine-1-carbonyl chloride CAS No. 2138120-04-2

3-oxoazetidine-1-carbonyl chloride

Cat. No.: B6146639
CAS No.: 2138120-04-2
M. Wt: 133.5
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Description

Contextualization within Four-Membered Heterocyclic Chemistry

Four-membered heterocyclic rings, such as azetidines, oxetanes, and thietanes, are characterized by significant ring strain. rsc.orgrsc.org This strain, approximately 25.4 kcal/mol for azetidine (B1206935), is a driving force for its reactivity, making it more reactive than five-membered rings like pyrrolidine (B122466) but more stable and easier to handle than three-membered rings like aziridine. rsc.org This intermediate reactivity allows for controlled ring-opening reactions and functionalization, providing access to a diverse array of chemical structures. rsc.orgrsc.org The presence of a nitrogen atom within the azetidine ring also imparts polarity and the potential for hydrogen bonding, which are crucial properties in medicinal chemistry. rsc.orgenamine.net

Azetidines and their derivatives are considered privileged scaffolds in drug discovery, meaning they are molecular structures that are frequently found in biologically active compounds. enamine.netnih.gov Their rigid framework helps in pre-organizing substituents in a defined spatial orientation, which can lead to higher binding affinity with biological targets. enamine.net This has led to their incorporation into a wide range of pharmaceuticals. nih.govsciencedaily.com

Historical Development and Significance of Azetidinone Scaffolds in Organic Synthesis

The most prominent and historically significant class of azetidine derivatives are the azetidin-2-ones, commonly known as β-lactams. The discovery of penicillin by Alexander Fleming and its subsequent development marked a revolutionary moment in medicine and a significant milestone in the history of organic chemistry. nih.gov The four-membered β-lactam ring is the key structural feature of penicillin and is responsible for its antibacterial activity. mdpi.com This discovery spurred extensive research into the synthesis and chemistry of β-lactams. nih.govbritannica.com

The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, was a foundational method for the synthesis of 2-azetidinones and has been widely used for many years. iipseries.org Over time, numerous other synthetic methods have been developed, including enolate-imine condensations and intramolecular cyclizations, expanding the accessible diversity of β-lactam structures. iipseries.orgacs.org

The significance of azetidinone scaffolds extends beyond antibiotics. They are versatile building blocks in organic synthesis, serving as precursors to a wide range of other nitrogen-containing compounds with potential biological activities. nih.gov The inherent strain of the four-membered ring can be harnessed to drive various chemical transformations. rsc.orgnih.gov The ongoing exploration of novel β-lactams and their derivatives continues to be an active area of research, driven by the need to overcome antibiotic resistance and to develop new therapeutic agents for a variety of diseases. nih.govmdpi.com

Chemical Profile of 3-oxoazetidine-1-carbonyl chloride

While much of the historical focus has been on the 2-azetidinone (β-lactam) structure, other isomers and derivatives of the azetidine core have emerged as important synthetic intermediates. One such compound is This compound . This molecule contains a ketone functional group at the 3-position of the azetidine ring and a reactive carbonyl chloride group attached to the nitrogen atom.

The presence of the ketone and the acyl chloride functionalities makes this compound a highly versatile building block. The ketone can undergo a variety of reactions, such as reductions, reductive aminations, and additions of nucleophiles. The carbonyl chloride is a reactive electrophile that can readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively.

This dual reactivity allows for the introduction of diverse functional groups at two distinct positions of the azetidine ring, enabling the rapid construction of complex molecular architectures. A key precursor to this and related compounds is tert-butyl 3-oxoazetidine-1-carboxylate, also known as N-Boc-3-azetidinone, which is a widely used intermediate in the synthesis of various biologically active molecules. nih.govchemicalbook.comnih.gov The synthesis of this precursor often involves the oxidation of the corresponding 3-hydroxyazetidine derivative. nih.govchemicalbook.com

The table below summarizes some of the key chemical data for this compound and its common precursor.

PropertyThis compoundtert-Butyl 3-oxoazetidine-1-carboxylate
CAS Number 2138120-04-2 bldpharm.com398489-26-4 chemicalbook.com
Molecular Formula C4H4ClNO2C8H13NO3 nih.gov
Molecular Weight 133.53 g/mol 171.19 g/mol nih.gov
Appearance Not explicitly foundLiquid or solid medchemexpress.com
Key Functional Groups Azetidine, Ketone, Carbonyl chlorideAzetidine, Ketone, tert-Butoxycarbonyl (Boc) protecting group

Synthesis and Reactivity

The synthesis of 3-oxoazetidine derivatives often starts from more readily available precursors. For instance, tert-butyl 3-hydroxyazetidine-1-carboxylate can be oxidized to tert-butyl 3-oxoazetidine-1-carboxylate using various methods, including Swern oxidation or TEMPO-based oxidation systems. nih.govchemicalbook.com This ketone can then be further functionalized. For example, it can undergo a Wittig reaction to introduce a carbon-carbon double bond. nih.gov

The carbonyl chloride group of this compound is a key feature for its synthetic utility. It allows for the facile introduction of a wide variety of substituents onto the azetidine nitrogen. This reaction is typically carried out by treating the carbonyl chloride with a nucleophile, such as an alcohol or an amine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Applications in Research

The 3-oxoazetidine scaffold is a valuable building block in the development of new therapeutic agents. For instance, derivatives of tert-butyl 3-oxoazetidine-1-carboxylate are key intermediates in the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of inflammatory and autoimmune diseases. chemicalbook.com They are also used in the preparation of HCV protease inhibitors and novel antibacterial agents. chemicalbook.com The ability to readily modify the substituents on the azetidine ring allows chemists to fine-tune the pharmacological properties of the resulting molecules.

Properties

CAS No.

2138120-04-2

Molecular Formula

C4H4ClNO2

Molecular Weight

133.5

Purity

95

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Routes to the 3-Oxoazetidine Nucleus

The formation of the 3-oxoazetidine core is a critical transformation, and several synthetic strategies have been developed. These can be broadly categorized into the oxidation of pre-existing 3-hydroxyazetidine precursors and cycloaddition reactions to form the azetidinone ring system.

Oxidation Strategies for 3-Hydroxyazetidine Precursors

The oxidation of 3-hydroxyazetidine and its N-protected derivatives is a common and direct approach to obtaining 3-oxoazetidines. The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid side reactions.

The Swern oxidation is a reliable and mild method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgtcichemicals.comorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine (B128534). wikipedia.orgyoutube.com

The mechanism involves the initial reaction of DMSO with oxalyl chloride to form the highly reactive chloro(dimethyl)sulfonium chloride. wikipedia.orgyoutube.com The alcohol substrate then adds to this species, forming an alkoxysulfonium salt. Subsequent deprotonation by triethylamine generates a sulfur ylide, which undergoes a nih.govnih.gov-sigmatropic rearrangement through a five-membered ring transition state to yield the desired ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.orgyoutube.com A key advantage of the Swern oxidation is its mild reaction conditions, which are compatible with a wide range of functional groups. wikipedia.org

A standard procedure involves the slow addition of a DMSO solution to an oxalyl chloride solution in a chlorinated solvent like dichloromethane (B109758) at very low temperatures (-78 °C), followed by the addition of the alcohol and then the base. libretexts.org

Reactants Reagents Conditions Product Key Features
Primary or Secondary Alcohol1. Oxalyl Chloride, DMSO2. Triethylamine-78 °C to room temperatureAldehyde or KetoneMild conditions, high yields, avoids over-oxidation. organic-chemistry.org

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a stable free radical that serves as a catalyst for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. nih.gov In these reactions, a stoichiometric co-oxidant is required to regenerate the active oxoammonium ion species from the hydroxylamine (B1172632) form of TEMPO. windows.net

Common co-oxidants include sodium hypochlorite (B82951) (bleach), bis(acetoxy)iodobenzene (BAIB), and N-chlorosuccinimide (NCS). The TEMPO/bleach system is a classic and effective method. For instance, the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate can be achieved using TEMPO with sodium hypochlorite in the presence of potassium bromide in a biphasic dichloromethane/water system. nih.gov This method is often favored for its cost-effectiveness and environmental friendliness. nih.gov

The general mechanism involves the oxidation of TEMPO to the N-oxoammonium ion, which is the active oxidant. windows.net This species then oxidizes the alcohol to the corresponding carbonyl compound while being reduced to the hydroxylamine. The co-oxidant then re-oxidizes the hydroxylamine back to the N-oxoammonium ion, completing the catalytic cycle. windows.net

Substrate Catalyst Co-oxidant Solvent Product Noteworthy Aspect
tert-Butyl 3-hydroxyazetidine-1-carboxylateTEMPOSodium Hypochlorite (NaClO)Dichloromethane/Watertert-Butyl 3-oxoazetidine-1-carboxylateEnvironmentally friendly and cost-effective. nih.gov
Primary AlcoholsTEMPOBis(acetoxy)iodobenzene (BAIB)Acetonitrile/WaterAldehydes or Carboxylic AcidsCan be stopped at the aldehyde stage or proceed to the carboxylic acid. windows.net

Cycloaddition Approaches to Azetidinone Ring Systems

Cycloaddition reactions provide a powerful means of constructing the four-membered azetidinone ring directly. These methods are particularly useful for creating substituted azetidinones with control over stereochemistry.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone in the synthesis of β-lactams (azetidin-2-ones). wikipedia.orgorganic-chemistry.org This reaction, discovered by Hermann Staudinger in 1907, proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, followed by electrocyclization to form the four-membered ring. wikipedia.orgmdpi.com

The reaction can be highly stereoselective, and the stereochemical outcome is often dependent on the reaction conditions and the substituents on both the ketene and the imine. mdpi.com Ketenes can be generated in situ from acid chlorides using a tertiary amine base or via the Wolff rearrangement of α-diazoketones. organic-chemistry.orgorganic-chemistry.org The Staudinger reaction has been instrumental in the synthesis of a vast array of β-lactam antibiotics. wikipedia.org

Reactant 1 Reactant 2 Product Mechanism Significance
KeteneImineβ-Lactam (Azetidin-2-one)[2+2] CycloadditionFoundational for β-lactam antibiotic synthesis. wikipedia.org

It is important to distinguish the Staudinger synthesis from the Staudinger reaction, which is the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide. thermofisher.comwikipedia.org

The Wolff rearrangement is a versatile reaction that converts α-diazoketones into ketenes through a 1,2-rearrangement with the extrusion of dinitrogen. wikipedia.org This rearrangement can be initiated thermally, photochemically, or through metal catalysis. organic-chemistry.org When the α-diazoketo group is part of a larger ring system, the Wolff rearrangement can lead to a ring-contracted product. wikipedia.org

For the synthesis of azetidinone systems, a relevant strategy involves the photochemical Wolff rearrangement of 4-diazopyrazolidine-3,5-diones. rsc.org Irradiation of these compounds in the presence of a nucleophile, such as an alcohol or water, leads to the formation of a ketene intermediate via ring contraction. This ketene is then trapped by the nucleophile to afford a 1,2-diazetidinone (an aza-β-lactam). rsc.org This method provides access to unique azetidinone structures that may be difficult to obtain through other routes.

Starting Material Reaction Intermediate Final Product Key Feature
4-Diazopyrazolidine-3,5-dionePhotochemical Wolff RearrangementKetene1,2-DiazetidinoneRing contraction to form a strained four-membered ring. rsc.org

Other Ring-Forming Methodologies

While classical methods for forming the azetidine (B1206935) ring are well-established, several alternative strategies offer unique advantages in terms of stereoselectivity, substrate scope, and reaction conditions. These methodologies are critical for accessing diverse azetidine scaffolds.

One notable method is the gold-catalyzed intermolecular oxidation of alkynes. This process involves an oxidative cyclization of chiral N-propargylsulfonamides to generate reactive α-oxogold carbene intermediates, which then undergo intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov This technique is particularly valuable for creating chiral azetidin-3-ones. nih.gov

Another approach involves the cyclization of 2-substituted-1,3-propanediols. In a one-pot reaction, the diol is treated with a sulfonyl chloride to form a bis-triflate in situ, which then undergoes nucleophilic substitution by a primary amine to yield the 1,3-disubstituted azetidine. acs.orgorganic-chemistry.org

The rhodium-catalyzed intramolecular carbene insertion into an N-H bond represents another powerful strategy. This reaction typically starts from a diazoketone derived from an amino acid, such as D-serine, leading to the formation of the azetidinone ring system. acs.org

Furthermore, the azetidine ring can be constructed from acyclic precursors through bimolecular reactions. For example, reacting benzylamine (B48309) with 2-(chloromethyl)oxirane (epichlorohydrin) followed by base-mediated intramolecular cyclization yields 1-benzylazetidin-3-ol, a key precursor to 3-oxoazetidine derivatives. nih.govscienceopen.com Other innovative methods include palladium-catalyzed intramolecular C-H amination, which allows for the synthesis of azetidines from picolinamide-protected amines, and the [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines. organic-chemistry.org A thermally promoted Wolff rearrangement of diazotetramic acids has also been reported as an efficient route to 2-oxoazetidine-3-carboxylic acid derivatives. beilstein-journals.org

Ring-Forming MethodologyKey PrecursorsCatalyst/ReagentNoteworthy Feature
Gold-Catalyzed Oxidative CyclizationChiral N-propargylsulfonamidesGold catalyst (e.g., Et₃PAuNTf₂)Access to chiral azetidin-3-ones. nih.gov
Cyclization of Propanediols2-substituted-1,3-propanediols, primary aminesSulfonyl chloride (e.g., Tf₂O)One-pot synthesis of 1,3-disubstituted azetidines. acs.orgorganic-chemistry.org
Rhodium-Catalyzed Carbene InsertionDiazoketones (from amino acids)Rhodium catalyst (e.g., Rh₂(OAc)₄)Stereoselective ring formation. acs.org
Bimolecular CyclizationBenzylamine, 2-(chloromethyl)oxiraneBase (e.g., Na₂CO₃)Utilizes readily available starting materials. nih.govscienceopen.com
Palladium-Catalyzed C-H AminationPicolinamide (PA) protected aminesPalladium catalystForms azetidines via γ-C-H bond activation. organic-chemistry.org
[3+1]-AnnulationCyclopropane 1,1-diester, aromatic aminesLewis acid and (hypo)ioditeProvides access to biologically important azetidines. organic-chemistry.org
Wolff RearrangementDiazotetramic acidsThermal conditionsGenerates 2-oxoazetidine-3-carboxylic acid derivatives. beilstein-journals.org

Functionalization at the N-1 Position: Strategies for Carbonyl Chloride Formation and Derivatization

The functionalization of the nitrogen atom of the 3-oxoazetidine ring is a critical step that dictates its subsequent reactivity. The introduction of an activating group, such as a carbonyl chloride, or a protecting group is fundamental for its use as a synthetic building block.

Synthesis of 3-Oxoazetidine-1-carbonyl Chloride and Analogous N-1 Activated Species

The direct synthesis of this compound is challenging due to the high reactivity of the acyl chloride moiety combined with the strained four-membered ring. This compound is not commonly isolated and is typically generated in situ for immediate use in subsequent reactions. The literature more frequently describes the synthesis and isolation of more stable, yet still activated, N-1 functionalized precursors.

Azetidin-3-ones, with the carbonyl group at the 3-position, are versatile substrates for synthesizing functionalized azetidines. nih.gov The activation of the N-1 position is often achieved by introducing common amine protecting groups, which also serve as activated species for certain transformations. These N-protected 3-oxoazetidines are key intermediates in the synthesis of a wide range of biologically active compounds. chemicalbook.com For instance, the formation of N-substituted-2-azetidinones often involves the reaction of an imine with an acyl chloride, such as chloroacetyl chloride, in a Staudinger cycloaddition. mdpi.comresearchgate.net While this forms a different isomer (an azetidin-2-one (B1220530) or β-lactam), it highlights the general strategy of using activated acyl species in azetidine chemistry. The most common strategy for utilizing the 3-oxoazetidine scaffold involves the use of stable N-carbamate derivatives, as discussed in the following sections.

Carbamate (B1207046) and Esterification Reactions for N-1 Functionalization

The introduction of carbamate and ester groups at the N-1 position is the most prevalent strategy for protecting and activating the 3-oxoazetidine core. These groups provide stability and allow for controlled reactions at other positions of the molecule.

The N-Boc protected form, tert-butyl 3-oxoazetidine-1-carboxylate, is a widely used intermediate. chemicalbook.com Its synthesis is typically a two-step process starting from 3-hydroxyazetidine.

N-Protection: 3-Hydroxyazetidine is first protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate. This reaction yields tert-butyl 3-hydroxyazetidine-1-carboxylate. nih.govchemicalbook.com

Oxidation: The hydroxyl group of the N-Boc-3-hydroxyazetidine is then oxidized to the corresponding ketone. Various oxidation protocols have been successfully employed, including Swern oxidation (oxalyl chloride, DMSO, triethylamine), Parikh-Doering oxidation (pyridine sulfur trioxide complex, DMSO, triethylamine), and TEMPO-catalyzed oxidation with reagents like sodium hypochlorite (NaClO). nih.govchemicalbook.comguidechem.com The TEMPO/NaClO system is noted for being a green and efficient method, achieving high yields. nih.govscienceopen.com

Oxidation Method for N-Boc-3-hydroxyazetidineReagentsTypical YieldReference
Swern OxidationOxalyl chloride, DMSO, TriethylamineHigh chemicalbook.com
Parikh-Doering OxidationPyridine sulfur trioxide, DMSO, Triethylamine~100% guidechem.com
TEMPO/NaClOTEMPO, KBr, NaClO, KHCO₃~92% nih.govscienceopen.com
TEMPO/H₂O₂TEMPO, H₂O₂High nih.gov

Ethyl 3-oxoazetidine-1-carboxylate is another important derivative. A common method for its synthesis is the transesterification of the N-Boc analogue. This involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with ethanol (B145695) in the presence of an acid catalyst, such as p-toluenesulfonic acid, at elevated temperatures. The equilibrium is driven towards the ethyl ester by the removal of the tert-butanol (B103910) byproduct.

The benzyl (B1604629) ester, benzyl 3-oxoazetidine-1-carboxylate (N-Cbz-3-oxoazetidine), provides an orthogonal protecting group strategy, as the Cbz group can be removed under different conditions (hydrogenolysis) than the Boc group (acidolysis). The synthesis follows a parallel route to the N-Boc derivative. It begins with the N-protection of 3-hydroxyazetidine using benzyl chloroformate (Cbz-Cl) and a base. The resulting N-Cbz-3-hydroxyazetidine is then oxidized to the ketone, N-Cbz-3-oxoazetidine, using standard oxidation methods similar to those employed for the N-Boc analogue.

Protecting Group Strategies and Orthogonal Deprotection

In the synthesis of complex molecules containing the azetidinone core, protecting group strategies are paramount to ensure regioselectivity and avoid unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom of the azetidine ring due to its stability under various reaction conditions and its relatively straightforward removal.

The deprotection of the N-Boc group is a critical step and can be achieved under acidic conditions. A common reagent for this purpose is trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane. mdpi.com This method is effective but can be harsh for substrates with other acid-sensitive functional groups.

A milder method for N-Boc deprotection involves the use of oxalyl chloride in methanol. This reaction proceeds at room temperature and offers high yields, providing a valuable alternative for sensitive substrates. researchgate.netrsc.org

Orthogonal deprotection strategies are essential in multi-step syntheses where multiple protecting groups are present. This approach allows for the selective removal of one protecting group in the presence of others. For instance, the use of a Boc group in conjunction with an acid-labile or a photolabile protecting group on another part of the molecule would allow for sequential deprotection and functionalization. This level of control is crucial for the efficient and controlled synthesis of complex pharmaceutical agents.

Green Chemistry and Sustainable Synthesis Approaches for Azetidinones

The pharmaceutical industry is increasingly focusing on developing more sustainable and environmentally friendly synthetic methods. This shift is also evident in the synthesis of azetidinones, with research focusing on reducing hazardous waste, minimizing energy consumption, and utilizing renewable resources.

Conventional methods for synthesizing 2-azetidinones often involve long reaction times, very low temperatures (ranging from -70 to -90°C), and the use of a Dean-Stark apparatus for water removal, leading to low yields. researchgate.net In contrast, green chemistry approaches offer significant improvements. For example, sonication and stirring with molecular sieves have been shown to be effective "green route" methods for the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide, resulting in higher yields and significantly shorter reaction times. researchgate.net

Another green approach is the use of microwave irradiation, which can accelerate reaction rates and improve yields. mdpi.com Solvent-free synthesis on solid supports, such as basic alumina (B75360) supported potassium carbonate, has also been developed for the rapid synthesis of spiro[azetidine-indoles] from the cycloaddition of indolylimines and chloroacetyl chloride. nih.gov

Microchannel Reactor Technology in Azetidinone Synthesis

Microchannel reactors offer a promising technology for the sustainable synthesis of chemical compounds, including azetidinone precursors. These reactors provide enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic or hazardous reactions.

A notable application of this technology is in the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate. A green and facile synthesis has been developed using a microchannel reactor with a TEMPO-H₂O₂ system for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate. This method offers a significant improvement over traditional batch processes. msu.edu The use of a microchannel reactor for the synthesis of iminodiacetic acid, another important chemical intermediate, has also demonstrated significantly higher output capacity per unit volume compared to traditional autoclave reactors. nih.gov

Catalyst Development for Enhanced Sustainability

The development of efficient and reusable catalysts is a cornerstone of green chemistry. In the context of azetidinone synthesis, research has focused on both biocatalysis and the development of heterogeneous catalysts.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. The enzymatic synthesis of β-lactam antibiotics is a well-established field, with enzymes like penicillin G acylase being used in industrial processes. nih.gov Recent breakthroughs have demonstrated the first biocatalytic route to produce a broad range of lactams, the building blocks for drugs like penicillin, highlighting the potential of this approach for sustainable pharmaceutical manufacturing. wikipedia.org

In terms of heterogeneous catalysts, magnetic Fe₃O₄ nanoparticles have been successfully employed as a reusable catalyst in the synthesis of β-lactams containing amino groups. mdpi.com The use of such catalysts simplifies product purification and reduces waste, contributing to a more sustainable synthetic process.

Reactivity and Mechanistic Investigations of 3 Oxoazetidine Derivatives

Reactivity of the 3-Oxo Group

The ketone functional group at the 3-position of the azetidine (B1206935) ring is a key site for chemical modifications, enabling olefination, reduction, and oxidation reactions.

Olefination Reactions (e.g., Horner-Emmons Olefination)

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for converting the 3-oxo group into an exocyclic double bond. organic-chemistry.orgyoutube.com This reaction involves the use of phosphonate (B1237965) carbanions, which are generally more nucleophilic but less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. youtube.comwikipedia.org A significant advantage of the HWE reaction is the facile removal of the dialkylphosphate byproduct through aqueous extraction. wikipedia.org

The general mechanism begins with the deprotonation of a phosphonate to form a carbanion. wikipedia.org This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the 3-oxoazetidine. wikipedia.org

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is a critical aspect, with a general preference for the formation of (E)-alkenes. wikipedia.org This selectivity is influenced by several factors, and modifications to the reaction conditions can allow for the selective synthesis of either (E)- or (Z)-isomers.

The Still-Gennari modification, for instance, employs phosphonates with electron-withdrawing groups, such as trifluoroethyl, along with strongly dissociating conditions (e.g., KHMDS and 18-crown-6 (B118740) in THF), to achieve high Z-selectivity. youtube.comwikipedia.org The use of such electron-deficient phosphonates is thought to accelerate the elimination of the oxaphosphetane intermediate. wikipedia.org Research has shown that alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which are structurally similar to Still-Gennari reagents, can provide excellent Z-selectivity (up to 98:2 Z:E ratio) and high yields in reactions with various aldehydes. nih.govresearchgate.net

Conversely, to enhance (E)-stereoselectivity, factors such as increasing the steric bulk of the aldehyde and using higher reaction temperatures (e.g., 23 °C over -78 °C) can be employed. wikipedia.org The choice of metal salt also plays a role, with the order of preference for promoting E-selectivity being Li > Na > K. wikipedia.org

The choice of base, solvent, and temperature significantly impacts the Horner-Wadsworth-Emmons reaction's efficiency and stereochemical outcome. researchgate.net While strong bases like BuLi, NaH, and NaOMe are commonly used to generate the phosphonate ylide, other bases have been explored. organic-chemistry.org For instance, KHMDS is often used in the Still-Gennari modification for Z-selectivity. mdpi.com However, reactions with KHMDS can be sensitive to conditions and difficult to reproduce. mdpi.com Other bases like t-BuOK, K2CO3, and Triton-B have also been tested, with varying degrees of success and stereoselectivity. mdpi.com Interestingly, the use of Triton-B has been shown to invert the stereoselectivity, favoring the E-isomer. mdpi.com The use of (CF3)2CHONa as a base has yielded excellent E-selectivity and very good yields in standard HWE reactions. mdpi.com

Microwave irradiation and ultrasonication have been shown to significantly shorten reaction times for HWE reactions. researchgate.net Furthermore, performing these reactions in aqueous or biphasic media, sometimes with the aid of phase-transfer catalysts, offers greener and more efficient alternatives to traditional organic solvents. researchgate.netuaeu.ac.ae

Reduction Reactions to Hydroxyl Groups

The 3-oxo group of azetidine derivatives can be readily reduced to a hydroxyl group, yielding 3-hydroxyazetidines. These compounds are valuable pharmaceutical intermediates used in the synthesis of various drugs. google.com For example, N-Boc-3-hydroxyazetidine is a key building block for the antibacterial agent tebipenem (B1682724) and the arthritis medication baricitinib. google.com

The reduction of 1-Boc-3-azetidinone can be achieved through various methods, including the use of reducing agents like sodium borohydride. A study on the synthesis of novel 3-substituted azetidine derivatives as triple reuptake inhibitors involved the reduction of a precursor, followed by Swern oxidation and a Grignard reaction to introduce diversity at the 3-position. nih.gov

Further Oxidation Reactions

While the focus is often on the reduction of the 3-oxo group, further oxidation is also a possibility. For instance, a one-pot procedure has been developed that combines the O2-oxidation of primary alcohols to aldehydes with a subsequent Horner-Wadsworth-Emmons reaction to produce (Z)-α,β-unsaturated esters. nih.gov This process often utilizes a TEMPO-copper catalyst system for the initial oxidation step. nih.gov

Reactivity at the N-1 Carbonyl Moiety

The N-1 position of the 3-oxoazetidine ring, when substituted with a carbonyl group such as in 3-oxoazetidine-1-carbonyl chloride, exhibits reactivity characteristic of carboxylic acid derivatives. The reactivity of this acyl group is influenced by the nature of the leaving group attached to the carbonyl carbon. libretexts.org

In general, acyl chlorides are highly reactive towards nucleophilic acyl substitution. libretexts.org This reactivity stems from the fact that the chloride ion is an excellent leaving group. The electrophilicity of the carbonyl carbon in an acyl group is somewhat stabilized by resonance from the adjacent heteroatom, but acyl chlorides remain more reactive than other carboxylic acid derivatives like esters and amides. libretexts.orglibretexts.org

This high reactivity allows for the facile introduction of various nucleophiles at the N-1 position, leading to the synthesis of a diverse range of N-substituted 3-oxoazetidine derivatives. For example, reaction with amines would yield ureas, while reaction with alcohols would produce carbamates. This versatility makes this compound a useful building block for creating libraries of compounds for drug discovery and other applications.

The Wolff rearrangement of diazotetramic acids, which are related to 2-oxoazetidine-3-carboxylic acid derivatives, provides a method to vary the substituent on the exocyclic acyl group by introducing different N-, O-, and S-nucleophiles. nih.govbeilstein-archives.org This highlights the synthetic utility of manipulating the acyl group on the azetidine ring.

Nucleophilic Substitution and Derivatization

The carbonyl group at the 3-position of the azetidine ring is a key site for nucleophilic attack. This reactivity allows for a wide range of derivatization reactions, leading to a diverse array of functionalized azetidine scaffolds. The 1-carbonyl chloride moiety of this compound further enhances the electrophilicity of the ring system.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including acyl chlorides. libretexts.org The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the leaving group, in this case, the chloride ion. libretexts.orgoxfordsciencetrove.com This process is highly efficient with a variety of nucleophiles.

For instance, the reaction of an acyl chloride with an alcohol in the presence of a base, such as pyridine, yields an ester. oxfordsciencetrove.com Similarly, reaction with amines (aminolysis) produces amides. libretexts.org These transformations are crucial for incorporating the 3-oxoazetidine motif into larger molecules, such as peptides and other biologically active compounds. The reactivity of the carbonyl group is influenced by the substituents on the azetidine nitrogen. Electron-withdrawing groups on the nitrogen atom increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

A variety of nucleophiles can be employed in these reactions, leading to a broad spectrum of 3-substituted azetidine derivatives. The table below summarizes some common nucleophilic substitution reactions of 3-oxoazetidine derivatives.

NucleophileProduct Class
AlcoholsEsters
AminesAmides
Water (Hydrolysis)Carboxylic Acids
Grignard ReagentsTertiary Alcohols
Hydride ReagentsAlcohols (reduction)

This table illustrates the versatility of 3-oxoazetidine derivatives in synthesizing a variety of functionalized compounds through nucleophilic substitution at the carbonyl group.

Deprotection Strategies for N-1 Carbamates and Esters

The nitrogen atom of the azetidine ring is often protected during synthetic sequences to prevent unwanted side reactions. Common protecting groups include carbamates, such as the tert-butoxycarbonyl (Boc) group, and various esters. The removal of these protecting groups is a critical step in many synthetic routes.

The deprotection of N-Boc protected azetidines is typically achieved under acidic conditions. nih.gov For example, treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) effectively removes the Boc group. nih.gov This process generates the corresponding ammonium (B1175870) salt, which can then be neutralized to afford the free amine.

The stability of carbamates can be influenced by their chemical environment. For instance, some carbamate (B1207046) nerve agents exhibit instability in alkaline or slightly acidic solutions, highlighting the importance of pH in their decomposition. nih.gov While not directly related to synthetic deprotection, this underscores the chemical lability of the carbamate functional group under specific conditions.

The choice of deprotection conditions is crucial to avoid undesired reactions elsewhere in the molecule, particularly given the inherent strain of the azetidine ring which can make it susceptible to ring-opening under harsh conditions. nih.gov

Ring Strain and Stereoelectronic Effects on Azetidine Reactivity

The reactivity of azetidines is significantly influenced by their considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain, which is intermediate between that of the more reactive aziridines and the less reactive pyrrolidines, makes azetidines both handleable and prone to unique, triggerable reactions. rsc.orgrsc.orgresearchwithrutgers.com The relief of this ring strain is a powerful driving force for many reactions involving the azetidine core. nih.gov

Stereoelectronic effects also play a crucial role in dictating the geometry and reactivity of azetidine derivatives. wikipedia.org These effects arise from the spatial arrangement of orbitals and the interactions between them. wikipedia.org For example, the alignment of a donor orbital (e.g., a lone pair or a bonding orbital) with an acceptor orbital (e.g., an antibonding orbital) can lead to stabilizing interactions that influence the conformation and reactivity of the molecule. wikipedia.org In the context of 3-oxoazetidines, the interplay between the carbonyl group's electronics and the strained ring's orbitals can lead to specific reaction pathways.

The gauche effect, a well-known stereoelectronic phenomenon, can influence the conformation of substituted azetidines, which in turn can affect their reactivity. wikipedia.org These subtle electronic interactions can have profound consequences for the outcome of chemical reactions.

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of reactions involving 3-oxoazetidine derivatives is essential for predicting their outcomes and designing new synthetic methods.

The presence of α-hydrogens adjacent to the carbonyl group in 3-oxoazetidine derivatives allows for the formation of enolates under basic conditions. masterorganicchemistry.comutexas.edu Enolates are powerful nucleophiles that can react with a variety of electrophiles at the α-carbon. masterorganicchemistry.com

The formation of an enolate involves the removal of an α-proton by a base. youtube.com The resulting enolate is a resonance-stabilized species with negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.comyoutube.com The choice of base is critical for efficient enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve complete conversion to the enolate. libretexts.org Weaker bases, such as alkoxides, can also be used, but the equilibrium may not completely favor the enolate. khanacademy.org

Once formed, the enolate can participate in a range of reactions, including alkylations, aldol (B89426) reactions, and halogenations. This reactivity provides a powerful tool for the functionalization of the azetidine ring at the C-2 or C-4 position.

BasepKa of Conjugate AcidSolventNotes
Lithium diisopropylamide (LDA)~36THFStrong, non-nucleophilic base, widely used for quantitative enolate formation. libretexts.org
Sodium Hydride (NaH)>45THFStrong, heterogeneous base; reaction can be slow. libretexts.org
Sodium Amide (NaNH2)34Liquid AmmoniaStrong base. libretexts.org
Sodium Ethoxide~16Ethanol (B145695)Weaker base, establishes an equilibrium with the enolate. khanacademy.org

This table provides examples of bases commonly used for enolate formation and their properties.

The Wolff rearrangement is a powerful reaction in organic synthesis that converts an α-diazocarbonyl compound into a ketene (B1206846) through a 1,2-rearrangement with the loss of dinitrogen gas. wikipedia.orgorganic-chemistry.org This rearrangement can be induced thermally, photochemically, or with a metal catalyst, such as silver(I) oxide. wikipedia.orgorganic-chemistry.org

The mechanism of the Wolff rearrangement is complex and can proceed through either a concerted pathway or a stepwise pathway involving a carbene intermediate. organic-chemistry.orgyoutube.com The specific pathway can be influenced by the reaction conditions. organic-chemistry.org The rearrangement has significant synthetic utility, particularly in ring-contraction reactions. wikipedia.org

Applications As a Synthetic Intermediate in Organic Synthesis

Strategic Building Block for Complex Nitrogen-Containing Heterocycles

The strained four-membered ring of azetidine (B1206935) makes it an excellent synthon for a variety of chemical transformations. The presence of a ketone at the 3-position and a reactive carbonyl chloride on the nitrogen atom of the parent compound, 3-oxoazetidine-1-carbonyl chloride, would theoretically provide multiple sites for reaction and diversification. However, in practice, a protected form, tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone), is more commonly employed. chemicalbook.com This intermediate is crucial for preparing a range of medicaments. chemicalbook.com

The synthesis of complex nitrogen-containing heterocycles often leverages the reactivity of the azetidine ring. For instance, the ring can be opened or expanded, or the functional groups can be modified to build larger, more intricate structures. rsc.org The versatility of azetidines allows for their use in creating peptidomimetics and as surrogates for amino acids, highlighting their importance in bio-organic chemistry. rsc.org

Role in the Synthesis of Advanced Pharmaceutical Intermediates

The azetidine scaffold is a recurring motif in modern pharmaceuticals. Its incorporation can significantly influence the physicochemical and biological properties of a drug molecule.

One of the most prominent applications of 3-oxoazetidine derivatives is in the synthesis of Janus kinase (JAK) inhibitors. chemicalbook.com These inhibitors are a class of drugs used to treat autoimmune diseases and cancer. chemicalbook.commdpi.com Baricitinib, a selective inhibitor of JAK1 and JAK2, is a prime example. mdpi.commdpi.com It is approved for the treatment of rheumatoid arthritis and has shown promise in treating other inflammatory conditions like atopic dermatitis and systemic lupus erythematosus. mdpi.commdpi.comlilly.comnih.gov

The synthesis of Baricitinib often involves the use of tert-butyl 3-oxoazetidine-1-carboxylate. mdpi.comnih.gov In a key step, this intermediate undergoes a Horner-Wadsworth-Emmons reaction with diethyl (cyanomethyl)phosphonate to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. mdpi.comnih.gov Subsequent deprotection and reaction with ethanesulfonyl chloride lead to the formation of a crucial 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021) moiety, which is a core component of Baricitinib. mdpi.comscienceopen.com The development of green and cost-effective synthetic routes for these intermediates is an active area of research, aiming to make the production of such pharmaceuticals more efficient and environmentally friendly. nih.govscienceopen.com

While direct ring annulation of this compound into β-lactam structures is not extensively detailed, the broader chemistry of azetidines and related four-membered rings is closely linked to β-lactam synthesis. nih.gov β-Lactams are the core structural component of many important antibiotics. nih.gov The synthesis of novel β-lactam structures can involve the [2+2] cycloaddition of an imine with a ketene (B1206846), a reaction known as the Staudinger synthesis. nih.gov

Furthermore, ring expansion reactions of aziridines, which are three-membered nitrogen-containing heterocycles, can be used to form β-lactams. nih.gov The principles of ring strain and reactivity that govern these transformations are also applicable to the more complex azetidine systems. The functional groups on the azetidine ring can be manipulated to facilitate annulation reactions, leading to the formation of fused heterocyclic systems that may possess unique biological activities.

Functionalization and Diversification Strategies for Azetidine Scaffolds

The functionalization of the azetidine scaffold is key to its utility as a versatile building block. chemicalbook.com Starting from a common intermediate like tert-butyl 3-oxoazetidine-1-carboxylate, a multitude of derivatives can be prepared. chemicalbook.com

The ketone at the 3-position is a prime site for modification. For example, it can undergo reactions such as the Horner-Wadsworth-Emmons olefination, as seen in the Baricitinib synthesis, to introduce a carbon-carbon double bond. mdpi.comnih.gov This double bond can then be further functionalized. Aza-Michael additions of various N-heterocycles to α,β-unsaturated esters derived from 3-oxoazetidines provide a route to novel heterocyclic amino acid derivatives. mdpi.com

The nitrogen atom of the azetidine ring, once deprotected, can be acylated, alkylated, or arylated to introduce a wide range of substituents. This allows for the fine-tuning of the molecule's properties. The development of new synthetic methodologies continues to expand the toolbox for azetidine functionalization, enabling the creation of diverse molecular libraries for drug discovery and other applications. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of 3-oxoazetidine-1-carbonyl chloride is anticipated to be relatively simple, reflecting the symmetry of the azetidine (B1206935) ring. The key feature would be two signals corresponding to the methylene (B1212753) (CH₂) protons of the four-membered ring. Due to the influence of the adjacent carbonyl group and the nitrogen atom, these protons are expected to appear as a singlet or a narrow multiplet in the downfield region of the spectrum. The exact chemical shift would be influenced by the solvent used for the analysis. The absence of other proton signals would confirm the purity of the compound.

For comparative purposes, the ¹H NMR spectral data for the related compound, tert-butyl 3-oxoazetidine-1-carboxylate, is presented below. The primary difference in the spectrum of this compound would be the absence of the large singlet corresponding to the tert-butyl group.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~4.5 - 5.0 s 4H CH₂

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, three distinct signals are expected. The carbonyl carbon of the azetidinone ring (C=O) would appear significantly downfield, typically in the range of 190-210 ppm. The methylene carbons (CH₂) of the azetidine ring would likely be equivalent and produce a single signal further upfield. The carbonyl carbon of the acid chloride group (-COCl) would also be found in the downfield region, generally between 160-180 ppm.

The table below shows the ¹³C NMR data for tert-butyl 3-oxoazetidine-1-carboxylate. In the case of this compound, the signals for the tert-butyl group's quaternary and methyl carbons would be absent, and a new signal for the carbonyl chloride carbon would appear.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
~195 C=O (azetidinone)
~170 C=O (carbonyl chloride)
~70 CH₂

To further confirm the structural assignments, two-dimensional (2D) NMR techniques would be invaluable. For a molecule like this compound, a Heteronuclear Single Quantum Coherence (HSQC) spectrum would show a correlation between the proton signal of the methylene groups and the carbon signal of the same groups, definitively linking the ¹H and ¹³C assignments. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings, for instance, between the methylene protons and the carbonyl carbons, which would help to piece together the molecular framework.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by two strong absorption bands in the carbonyl region. The ketone carbonyl group (C=O) within the four-membered ring would typically show a stretching vibration at a relatively high wavenumber, around 1780-1820 cm⁻¹, due to the ring strain. The acid chloride carbonyl group (-COCl) would also exhibit a strong absorption band at a high frequency, typically in the range of 1770-1815 cm⁻¹. The presence of these two distinct, strong peaks would be a clear indicator of the compound's structure.

Table 3: Predicted IR Absorption Data for this compound

Frequency (cm⁻¹) Intensity Assignment
~1800 Strong C=O stretch (azetidinone)
~1790 Strong C=O stretch (carbonyl chloride)
~1200 Strong C-N stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (133.53 g/mol ). Due to the presence of chlorine, this peak would be accompanied by an [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) or a carbon monoxide molecule (CO). The fragmentation of the azetidine ring itself could also lead to characteristic smaller fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Interpretation
133/135 [M]⁺ and [M+2]⁺ molecular ion peaks
98 [M - Cl]⁺
70 [M - COCl]⁺

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature review, no crystal structure for this compound has been reported. Should a crystal structure be determined, it would provide invaluable insight into the planarity of the azetidine ring and the orientation of the carbonyl chloride group relative to the ring.

Computational and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

No published studies containing quantum chemical calculations (such as Density Functional Theory - DFT) on the molecular structure and conformation of 3-oxoazetidine-1-carbonyl chloride were found. Such studies would typically provide data on optimized bond lengths, bond angles, dihedral angles, and conformational isomers, which are crucial for understanding the molecule's three-dimensional geometry and stability.

Reaction Mechanism Predictions and Energy Profiles

There is no available research that details the prediction of reaction mechanisms involving this compound through computational methods. This would involve the calculation of energy profiles for its reactions, including the identification of transition states, intermediates, and the determination of activation energies.

Structure-Reactivity Relationship Modeling

No specific structure-reactivity relationship (SAR) or quantitative structure-activity relationship (QSAR) models for this compound have been reported. This type of modeling is essential for predicting the chemical reactivity and potential biological activity of a compound based on its molecular structure.

Future Research Directions in 3 Oxoazetidine Chemistry

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral 3-oxoazetidines is a significant area of ongoing research, as stereochemistry is crucial for biological activity. nih.govchemenu.com Future work will likely focus on creating more efficient and highly selective asymmetric methods.

A key challenge lies in controlling the stereochemistry at the C2 and C4 positions of the azetidine (B1206935) ring. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has emerged as a practical method for producing chiral azetidin-3-ones. nih.gov This reaction proceeds through reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion. nih.gov Further research is expected to expand the substrate scope and improve the enantiomeric excess (e.e.) of these transformations. nih.gov

Another promising avenue is the use of chiral catalysts. nih.govru.nl For instance, copper-catalyzed boryl allylation of azetines using chiral bisphosphine ligands has been shown to produce 2,3-disubstituted azetidines with excellent control over stereochemistry. nih.govacs.org Future methodologies may explore novel chiral ligands and metal catalysts to achieve even higher selectivity and broader applicability. nih.govru.nl The development of catalytic, enantioselective desymmetrization of N-acyl-azetidines using chiral phosphoric acids also represents a significant advancement, with computational studies helping to elucidate the origins of selectivity and guide future catalyst design. rsc.org

Methodology Catalyst/Reagent Key Feature Potential Research Direction
Gold-Catalyzed Oxidative CyclizationGold catalysts, Chiral N-propargylsulfonamidesForms chiral azetidin-3-ones via α-oxogold carbenes. nih.govExpansion to a wider range of substrates and improvement of enantioselectivity. nih.gov
Copper-Catalyzed Boryl AllylationCopper/Bisphosphine catalystsCreates two new stereogenic centers on the azetidine ring with high control. nih.govacs.orgDesign of new chiral ligands for enhanced performance and broader substrate scope. nih.govacs.org
Chiral Phosphoric Acid CatalysisBINOL-derived phosphoric acidsEnables enantioselective desymmetrization of N-acyl-azetidines. rsc.orgDevelopment of more effective catalysts based on mechanistic insights. rsc.org

Exploration of Unconventional Reactivity Modes

The ring strain inherent in azetidines makes them susceptible to ring-opening reactions, a characteristic that can be harnessed for synthetic innovation. rsc.orgmagtech.com.cnambeed.com While nucleophilic ring-opening is a major reaction pathway, future research will delve into less conventional modes of reactivity to access novel molecular architectures. magtech.com.cn

One area of exploration is the "build and release" strategy, where photochemical methods are used to construct strained azetidinol (B8437883) intermediates, which then undergo controlled ring-opening upon addition of specific reagents like electron-deficient ketones or boronic acids. beilstein-journals.org This approach allows for the synthesis of highly functionalized and complex molecules that would be difficult to prepare otherwise. beilstein-journals.org

Furthermore, the regioselectivity of ring-opening reactions in unsymmetrically substituted azetidines is a topic of continued interest. magtech.com.cn The outcome of these reactions is often dictated by a subtle interplay of electronic and steric effects, and a deeper understanding could allow for the precise cleavage of specific C-N or C-C bonds to generate valuable synthetic intermediates. magtech.com.cn For example, the isomerization of 3-amido-2-phenyl azetidines to form chiral 2-oxazolines is a stereospecific transformation catalyzed by Lewis acids like Cu(OTf)2. mdpi.com Research into similar isomerizations and rearrangements, such as the Stevens rearrangement, will likely uncover new synthetic pathways. magtech.com.cnmdpi.com

Expanded Applications in Materials Science and Catalysis

While azetidine derivatives are well-known in medicinal chemistry, their potential in materials science and catalysis is an emerging field. chemenu.comresearchgate.net The rigid, four-membered ring can impart unique properties to polymers and act as a scaffold for catalytic ligands.

The cationic ring-opening polymerization of azetidine and its derivatives can produce polyamines like poly(propylenimine) (PPI). acs.orgacs.org These polymers have applications in areas such as CO2 capture and as coatings. acs.orgrsc.org Future research will likely focus on synthesizing functionalized azetidine monomers, including those derived from 3-oxoazetidine, to create polymers with tailored properties, such as enhanced thermal stability, specific binding capabilities, or controlled branching. researchgate.netacs.orgrsc.org The incorporation of L-azetidine-2-carboxylic acid, an analogue of proline, into polypeptide chains has been shown to increase the flexibility of the polymer backbone, suggesting that azetidine-containing polymers could have unique conformational properties. nih.gov

In catalysis, chiral azetidines are being investigated as ligands for asymmetric synthesis. chemenu.com The rigid azetidine framework can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions. The development of new azetidine-based ligands, accessible from precursors like 3-oxoazetidine-1-carbonyl chloride, is a promising direction for creating novel and more efficient asymmetric catalysts.

Application Area Azetidine-Based Material Key Property/Function Future Direction
Materials Science Poly(propylenimine) (PPI)CO2 adsorption, formation of composite materials. acs.orgacs.orgSynthesis of functionalized monomers for polymers with tailored properties. researchgate.netrsc.org
Polypeptides containing azetidine residuesIncreased conformational flexibility compared to proline-based polymers. nih.govExploration of novel biomaterials with unique structural characteristics. nih.gov
Catalysis Chiral Azetidine LigandsCreation of a defined chiral pocket for asymmetric metal catalysis. chemenu.comDesign and synthesis of new, more effective azetidine-based chiral ligands.

Advancements in High-Throughput Synthesis and Screening of Derivatives

To accelerate the discovery of new drugs and materials, high-throughput synthesis and screening methods are essential. rsc.orgresearchgate.net The development of robust synthetic routes to create diverse libraries of azetidine-based compounds is a key area of future research. nih.govacs.org

Solid-phase synthesis is a powerful tool for library generation. nih.gov By anchoring an azetidine scaffold to a solid support, a wide array of derivatives can be rapidly synthesized through sequential reactions. For example, a 1976-membered library of spirocyclic azetidines has been successfully created using this approach. nih.govacs.org The development of automated, continuous-flow solid-phase synthesis platforms further streamlines this process, allowing for the rapid, "push-button" synthesis of compounds like the pharmaceutical ingredient prexasertib (B560075) and its derivatives. nih.gov

The reactivity of building blocks like this compound makes them highly suitable for these automated platforms. Their ability to readily react with a wide range of nucleophiles allows for the creation of extensive and diverse chemical libraries. beilstein-journals.orgnih.gov Combining these high-throughput synthesis methods with in-situ screening techniques, such as "click" chemistry-based assays, will enable the rapid identification of azetidine derivatives with desired biological or material properties. rsc.orgresearchgate.net Future efforts will focus on expanding the types of chemical transformations that can be performed in an automated fashion to access an even greater diversity of azetidine-based molecular structures. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.